1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride
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Overview
Description
1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Imidazolium salts are often used as ionic liquids, catalysts, and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with benzyl chloride and heptadecyl bromide under basic conditions to introduce the benzyl and heptadecyl groups.
Amidation: The resulting compound is reacted with octadecanoyl chloride to form the amide linkage.
Quaternization: Finally, the compound is quaternized with ethyl chloride to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or heptadecyl positions using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride has several scientific research applications, including:
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Cell Membrane Interaction: Disrupting cell membrane integrity, leading to antimicrobial effects.
Signal Transduction Pathways: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the heptadecyl group.
1-Heptadecyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the benzyl group.
1-Benzyl-2-heptadecylimidazolium chloride: Lacks the dihydro and amide functionalities.
Uniqueness
1-Benzyl-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-1-H-imidazolium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
58536-82-6 |
---|---|
Molecular Formula |
C47H86N3O.Cl C47H86ClN3O |
Molecular Weight |
744.7 g/mol |
IUPAC Name |
N-[2-(1-benzyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;chloride |
InChI |
InChI=1S/C47H85N3O.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-46-48-40-42-50(46,44-45-36-32-31-33-37-45)43-41-49-47(51)39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-33,36-37H,3-30,34-35,38-44H2,1-2H3;1H |
InChI Key |
VOLHKBUAWUCWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCNC(=O)CCCCCCCCCCCCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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